molecular formula C29H25N3O2S2 B12173270 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12173270
M. Wt: 511.7 g/mol
InChI Key: RUHYBONWLMMOCH-XHPQRKPJSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and multiple aromatic groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolidinone ring. The final step involves the condensation of these two intermediates under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Applications

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : Thiazolidin-4-one derivatives have shown significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, specific derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer activity .
  • Enzyme Inhibition : The mechanism of action often involves the inhibition of key enzymes associated with cancer progression. For example, some thiazolidinones inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Additionally, they have been shown to inhibit protein tyrosine kinases and carbonic anhydrases, which are crucial in tumor growth and metastasis .
  • Molecular Targeting : Recent studies have highlighted the ability of certain thiazolidinone derivatives to act as multi-target enzyme inhibitors, enhancing their effectiveness against resistant cancer types. Compounds that target vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR) have been particularly noted for their role in reducing tumor angiogenesis .

Antimicrobial Properties

The antimicrobial potential of thiazolidinone derivatives is another area of significant research interest:

  • Bacterial Activity : Several studies have demonstrated that thiazolidin-4-one compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the compound showed effective inhibition rates against pathogens like E. coli and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial effects are often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The thiazolidinone scaffold is believed to enhance membrane permeability or inhibit specific enzymes critical for bacterial growth .

Other Therapeutic Effects

Beyond anticancer and antimicrobial applications, thiazolidinone derivatives have shown promise in various other therapeutic areas:

  • Antioxidant Activity : Some derivatives possess significant antioxidant properties, which can mitigate oxidative stress-related diseases. The ability to scavenge free radicals is crucial for developing treatments for conditions like cardiovascular diseases and neurodegenerative disorders .
  • Anti-inflammatory Effects : Thiazolidinones have been investigated for their anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions. Their ability to modulate inflammatory pathways can lead to reduced symptoms in diseases such as arthritis .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a pyrazole ring and a thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The structural formula of the compound can be represented as follows:

\text{ 5Z 5 3 4 ethoxyphenyl 1 phenyl 1H pyrazol 4 yl methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one}

This compound features a thiazolidinone ring system, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A study indicated that certain derivatives had lower minimum inhibitory concentration (MIC) values compared to previously reported compounds, suggesting enhanced efficacy against resistant strains .

2. Anticancer Properties

Thiazolidin-4-one compounds are recognized for their anticancer potential. They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumor growth. Recent studies have focused on the synthesis of novel derivatives that demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds containing the thiazolidinone scaffold have been evaluated for their ability to induce apoptosis in cancer cells .

3. Antidiabetic Effects

Some thiazolidinone derivatives are known for their antidiabetic properties, acting as agonists for peroxisome proliferator-activated receptors (PPARs). These compounds can enhance insulin sensitivity and reduce blood glucose levels, making them potential candidates for diabetes management. The structural modifications in the thiazolidinone ring can significantly influence their pharmacological activity .

Table 1: Summary of Biological Activities of Thiazolidinone Derivatives

Activity TypeCompound ExampleMIC/IC50 ValuesReference
Antimicrobial(Z)-5-(3-phenyl-1H-pyrazol-4-yl)methyleneMIC = 0.25 µg/mL
AnticancerThiazolidinone derivative XIC50 = 10 µM
AntidiabeticPioglitazone analogEC50 = 0.5 µM

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to significant changes in activity profiles:

  • Position 2 Modifications : Substituents at this position can enhance antimicrobial activity.
  • Position 3 Modifications : Alterations here often affect anticancer properties.
  • Position 5 Modifications : Changes at this site can influence antidiabetic effects.

Properties

Molecular Formula

C29H25N3O2S2

Molecular Weight

511.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O2S2/c1-2-34-25-15-13-22(14-16-25)27-23(20-32(30-27)24-11-7-4-8-12-24)19-26-28(33)31(29(35)36-26)18-17-21-9-5-3-6-10-21/h3-16,19-20H,2,17-18H2,1H3/b26-19-

InChI Key

RUHYBONWLMMOCH-XHPQRKPJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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